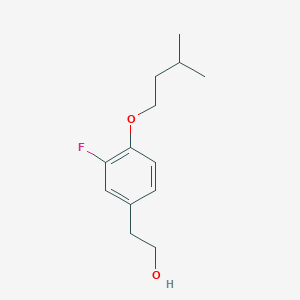

2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol

CAS No.:

Cat. No.: VC13548654

Molecular Formula: C13H19FO2

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19FO2 |

|---|---|

| Molecular Weight | 226.29 g/mol |

| IUPAC Name | 2-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanol |

| Standard InChI | InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-4-3-11(5-7-15)9-12(13)14/h3-4,9-10,15H,5-8H2,1-2H3 |

| Standard InChI Key | AUMQQDSOBXCQBO-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C=C(C=C1)CCO)F |

| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)CCO)F |

Introduction

2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol is a chemical compound with the molecular formula C13H19FO2 and a molecular weight of 226.29 g/mol . This compound is characterized by its unique structural features, including a fluorine atom and an isopentyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety. The presence of these functional groups suggests potential applications in various chemical transformations and biological activities.

Synthesis and Purification

The synthesis of 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol typically involves a multi-step process starting from appropriate phenolic precursors. The isopentyloxy group can be introduced via a Williamson ether synthesis, followed by the introduction of the ethanol moiety through a reduction or Grignard reaction. Purification methods may include chromatography or recrystallization to achieve high purity.

Biological Activities and Applications

While specific biological activities of 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol are not extensively documented, compounds with similar structures have shown potential in various biological assays. For instance, fluorinated phenolic compounds have been explored for their antitubercular and anticancer properties . The isopentyloxy group may contribute to the compound's lipophilicity, affecting its bioavailability and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume